![molecular formula C14H18O B1614161 Cyclopentyl 2,6-dimethylphenyl ketone CAS No. 898791-52-1](/img/structure/B1614161.png)
Cyclopentyl 2,6-dimethylphenyl ketone
Overview
Description
Cyclopentyl 2,6-dimethylphenyl ketone is a compound belonging to the family of aryl ketones . It has a CAS Number of 898791-52-1 and a linear formula of C14H18O . The IUPAC name for this compound is cyclopentyl(2,6-dimethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2,6-dimethylphenyl ketone can be represented by the InChI code: 1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3 . This compound has a molecular weight of 202.3 g/mol .Physical And Chemical Properties Analysis
Cyclopentyl 2,6-dimethylphenyl ketone has a molecular weight of 230.34 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . This compound has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The exact mass and monoisotopic mass of this compound are both 230.167065321 g/mol . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Catalytic and Synthetic Applications
Diastereocontrol in Claisen Rearrangements : Utilizing catalysts like 2,6-dimethylphenol or PdCl2, the Claisen rearrangements with enol ethers of cyclic ketones can be controlled to achieve high levels of diastereoselection, which is crucial for the synthesis of complex organic molecules (Mikami, Takahashi, & Nakai, 1987).
Synthesis of Dimethyl Acetals : The synthesis of dimethyl acetals from carbonyl compounds like cyclohexanone, acetophenone, and benzophenone has been carried out using solid acid catalysts. This process highlights the importance of the catalyst's textural properties and the molecular size of reactants and products (Thomas, Prathapan, & Sugunan, 2005).
Cyclopentene Annulation : A method for cyclopentene annulation onto α,β-unsaturated ketones has been developed. This process involves indium-mediated 1,4-propargylation followed by a catalyzed cyclization, demonstrating a novel route to cyclopentene derivatives (Iwasawa, Miura, Kiyota, Kusama, Lee, & Lee, 2002).
Acetalization of Ketones : Studies on the acetalization of ketones using clays and rare earth exchanged zeolites have provided insights into environmentally friendly catalysts for producing fine chemicals. This research underscores the role of solid acid catalysts in organic synthesis (Thomas & Sugunan, 2006).
Cyclocopolymerization : The cyclocopolymerization of 1,5-hexadiene and CO has been shown to produce soluble cyclocopolymers containing cyclic ketones. This research demonstrates the versatility of palladium(II) complexes in polymer chemistry (Borkowsky & Waymouth, 1996).
Mechanistic Insights
- Computational Studies : Computational investigations have provided valuable insights into the mechanisms of reactions involving α,β-unsaturated ketones, such as the GaCl3-catalyzed [4+1] cycloaddition. These studies help in understanding the stepwise and exothermic nature of such reactions (Wu, Xu, & Xie, 2005).
properties
IUPAC Name |
cyclopentyl-(2,6-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVCUNAMBGRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642566 | |
Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-52-1 | |
Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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